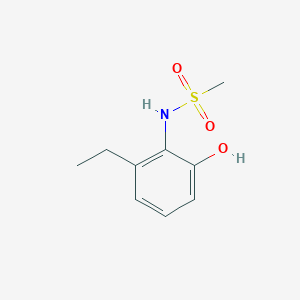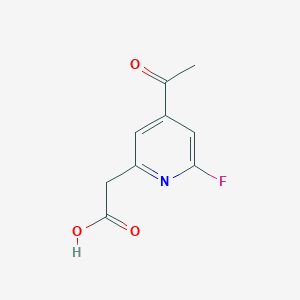
(4-Acetyl-6-fluoropyridin-2-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Acetyl-6-fluoropyridin-2-YL)acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyl-6-fluoropyridin-2-YL)acetic acid typically involves the introduction of a fluorine atom into the pyridine ring, followed by acetylation and carboxylation. One common method involves the reaction of 4-acetylpyridine with a fluorinating agent such as Selectfluor. The resulting 4-acetyl-6-fluoropyridine is then subjected to a carboxylation reaction using a suitable carboxylating agent like carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(4-Acetyl-6-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-6-fluoropyridin-2-YL)acetic acid.
Reduction: (4-Hydroxy-6-fluoropyridin-2-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(4-Acetyl-6-fluoropyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine.
作用机制
The mechanism of action of (4-Acetyl-6-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Acetylpyridine: Lacks the fluorine atom, making it less reactive and stable compared to (4-Acetyl-6-fluoropyridin-2-YL)acetic acid.
6-Fluoropyridine-2-carboxylic acid: Similar fluorinated pyridine derivative but lacks the acetyl group, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both the acetyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C9H8FNO3 |
|---|---|
分子量 |
197.16 g/mol |
IUPAC 名称 |
2-(4-acetyl-6-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)6-2-7(4-9(13)14)11-8(10)3-6/h2-3H,4H2,1H3,(H,13,14) |
InChI 键 |
QCWQOSXVMZXGIK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC(=C1)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



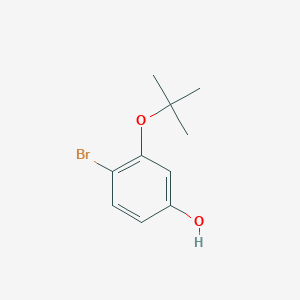

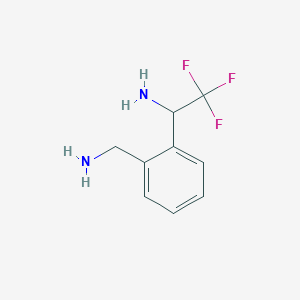
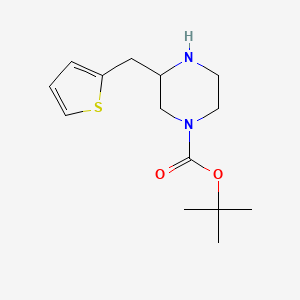

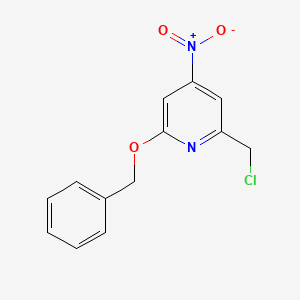
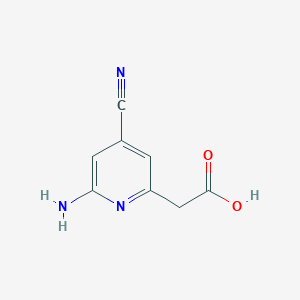


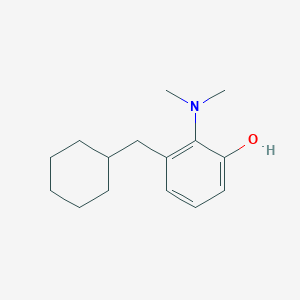
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)

